1-(Difluoromethoxy)-3-fluoronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-7-3-1-2-4-9(7)10(6-8)15-11(13)14/h1-6,11H |
InChI Key |
UOUYDIOWYRAAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Difluoromethoxy 3 Fluoronaphthalene and Analogous Fluorinated Naphthalene Ethers
Strategies for the Construction of the Difluoromethoxy Moiety at Naphthalene (B1677914) C-1 Position
The installation of a difluoromethoxy group onto the C-1 position of a naphthalene ring can be approached through several modern synthetic methods. These strategies typically start from either naphthalene itself via C-H functionalization or from a pre-functionalized precursor like 1-naphthol (B170400).
Radical-Mediated Difluoromethoxylation of Naphthalene Precursors
Radical-mediated pathways offer a direct method for the C-H difluoromethoxylation of arenes, including naphthalene. These reactions typically involve the generation of the difluoromethoxyl radical (•OCF₂H), which then adds to the aromatic ring. rsc.orgnih.gov The process is often initiated by a photocatalyst that facilitates the formation of the radical from a suitable precursor under mild conditions. nih.govchemistryviews.org
The general mechanism involves the single electron transfer (SET) from an excited photocatalyst to a redox-active difluoromethoxylating reagent. rsc.orgnih.gov This transfer generates a neutral radical intermediate that subsequently liberates the •OCF₂H radical. rsc.org This electrophilic radical then adds to an electron-rich arene like naphthalene, forming a difluoromethoxylated cyclohexadienyl radical intermediate. nih.gov Subsequent oxidation and deprotonation yield the final aryl difluoromethyl ether. rsc.orgnih.gov A key advantage of this approach is that it does not require pre-functionalization of the aromatic substrate. nih.gov However, a significant challenge with substrates like naphthalene is controlling the regioselectivity, as the radical addition can occur at different positions on the aromatic ring, potentially leading to a mixture of isomers. chemistryviews.org
Nucleophilic O-Difluoromethylation Approaches to Naphthalene Ethers
A more traditional and highly regioselective strategy for synthesizing 1-(difluoromethoxy)naphthalene (B3058840) involves the nucleophilic O-difluoromethylation of 1-naphthol. In this approach, the phenolic hydroxyl group of 1-naphthol is deprotonated with a base to form the corresponding naphthoxide anion. This potent nucleophile then attacks a difluoromethylating agent.
Commonly, this transformation is achieved using reagents that act as a source of a difluorocarbene or a related synthon under basic conditions. For instance, difluoromethyl phenyl sulfone (PhSO₂CF₂H) can serve as a difluoromethyl anion equivalent for the nucleophilic difluoromethylation of alkyl halides, showcasing a strategy of substitution followed by reductive desulfonylation. cas.cn Another approach utilizes diethyl difluoromethylphosphonate, which can act as a source for both [CF₂H]⁻ and [CF₂]²⁻ synthons for the nucleophilic difluoromethylation of carbonyl compounds. nih.gov The reaction of negatively charged heteroatom nucleophiles, such as phenolates derived from naphthols, with difluorocarbene precursors can often be performed at or below room temperature. cas.cn
Photoredox Catalysis in Difluoromethoxylation of Arenes
Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under exceptionally mild conditions. youtube.com This methodology is central to modern radical-mediated difluoromethoxylation reactions. rsc.orgnih.govchemistryviews.org In this context, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and enters an excited state. youtube.com This excited state catalyst is a potent single-electron donor or acceptor.
For difluoromethoxylation, the process generally follows a reductive quenching cycle where the excited photocatalyst reduces a specialized difluoromethoxylating reagent. nih.gov One such reagent is a cationic benzotriazole-based OCF₂H agent, which, upon accepting an electron, fragments to release the •OCF₂H radical. nih.govchemistryviews.org This radical is then incorporated into the aromatic substrate. nih.gov The use of photoredox catalysis allows these reactions to proceed at room temperature, offering high functional group tolerance and providing a pathway for the late-stage functionalization of complex molecules. nih.govchemistryviews.org When applied to naphthalene, this direct C-H functionalization would provide access to difluoromethoxylated naphthalenes, although control of regioisomers remains a key consideration. chemistryviews.org
Utilization of Difluorocarbene Precursors for OCF₂H Installation
The reaction between a phenol (B47542) and a difluorocarbene source is a well-established method for forming O-difluoromethyl ethers. This method would start with 1-naphthol as the precursor for the synthesis of 1-(difluoromethoxy)naphthalene. Difluorocarbene (:CF₂) is a reactive intermediate that can be generated from a variety of stable, commercially available reagents. cas.cn
Key precursors include halodifluoromethane (e.g., ClCF₂H), sodium chlorodifluoroacetate (ClCF₂COONa), and diethyl bromodifluoromethylphosphonate. cas.cn The reaction is typically performed in the presence of a base, which serves to both deprotonate the 1-naphthol to form the nucleophilic naphthoxide and to initiate the formation of difluorocarbene from the precursor. cas.cn The difluorocarbene is an electrophilic species that is readily trapped by the phenolate. cas.cn Subsequent protonation of the resulting anion furnishes the desired difluoromethoxy group. This method is generally high-yielding and offers excellent regioselectivity, as the reaction occurs specifically at the hydroxyl group of the starting naphthol.
| Methodology | Precursor | Key Reagents & Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Radical-Mediated Difluoromethoxylation | Naphthalene | •OCF₂H radical source, initiator (e.g., photocatalyst), room temperature. nih.gov | Direct C-H functionalization, mild conditions. nih.gov | Poor regioselectivity, potential for isomer mixtures. chemistryviews.org |
| Nucleophilic O-Difluoromethylation | 1-Naphthol | Base (e.g., KOH, NaH), difluoromethylating agent (e.g., PhSO₂CF₂H). cas.cncas.cn | High regioselectivity. | Requires pre-functionalized starting material. |
| Photoredox Catalysis | Naphthalene | Photocatalyst (e.g., Ru(bpy)₃²⁺), redox-active OCF₂H reagent, visible light. nih.govchemistryviews.org | Very mild conditions, high functional group tolerance. nih.gov | Regioselectivity control, potential need for excess arene. nih.gov |
| Difluorocarbene Insertion | 1-Naphthol | :CF₂ precursor (e.g., ClCF₂COONa), base, heat or ambient temperature. cas.cn | High regioselectivity, use of stable precursors. | Requires phenolic precursor, can require heat. |
Approaches for Regioselective Fluorination at Naphthalene C-3 Position
The regioselective introduction of a fluorine atom at the C-3 position of a 1-substituted naphthalene, such as 1-(difluoromethoxy)naphthalene, presents a significant synthetic challenge. Standard electrophilic fluorination methods would likely yield a mixture of isomers, with fluorination occurring at the more activated C-2, C-4, or C-5 positions. Therefore, advanced strategies are required to direct the functionalization specifically to C-3.
Directed C-H Functionalization Strategies on Naphthalene Derivatives
Directed C-H functionalization has become a powerful tool for achieving regioselectivity in the synthesis of substituted aromatics. This strategy relies on a directing group (DG) covalently attached to the substrate, which coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
For 1-substituted naphthalenes, directing groups are crucial for controlling the position of the second substituent. A variety of directing groups, such as amides and carboxylic acids, have been employed to direct functionalization to the C-2 (ortho) and C-8 (peri) positions. However, achieving functionalization at the C-3 (meta) position is notoriously difficult because it requires the formation of a larger, less-favored metallacycle intermediate.
The difluoromethoxy group at the C-1 position is an ether and a very weak coordinating group, making it unsuitable as a directing group for C-H fluorination. Therefore, a direct C-3 fluorination of 1-(difluoromethoxy)naphthalene via a C-H activation strategy is not currently established. A potential, albeit more complex, synthetic route would involve starting with a naphthalene derivative bearing a potent directing group at C-1 that can enforce C-3 fluorination. After the fluorination step, this directing group would need to be converted into the desired difluoromethoxy group. This multi-step approach highlights the synthetic challenge posed by the target substitution pattern. Research into new directing groups and catalytic systems that can override the inherent reactivity of the naphthalene core is an active area of investigation aimed at accessing such disfavored substitution patterns.
Cross-Coupling Methodologies for Fluoronaphthalene Construction
While the direct construction of the naphthalene core via cross-coupling is possible, a more common and versatile strategy involves the functionalization of a pre-existing naphthalene ring system. In this context, cross-coupling reactions are invaluable for forging carbon-carbon and carbon-heteroatom bonds at specific positions. Halogenated naphthalenes, such as bromo- or iodo-naphthalenes, are standard precursors for these transformations.
For a molecule like 1-(Difluoromethoxy)-3-fluoronaphthalene, one could envision a synthetic sequence where a di-halogenated naphthalene is functionalized sequentially. For instance, a 1-bromo-3-fluoronaphthalene (B3130378) intermediate could undergo a copper- or palladium-catalyzed cross-coupling reaction to introduce the difluoromethoxy group, although direct coupling to form an ether bond is less common than C-C or C-N bond formation.
More advanced methods focus on the activation of C-H or even C-F bonds. Catalytic systems, particularly those based on nickel and palladium, have shown promise in activating otherwise inert C-F bonds for cross-coupling, allowing for the transformation of polyfluorinated aromatics. mdpi.com Similarly, copper-mediated cross-coupling of aryl stannanes and boronic acids are robust methods for creating C-C bonds on the naphthalene scaffold. acs.org These reactions provide a pathway to elaborate the naphthalene core before or after the key fluorine substituents are installed.
Table 1: Selected Cross-Coupling Reactions for Naphthalene Functionalization
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Typical Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | Coupling a naphthalene boronic acid with an aryl halide. |
| Heck Coupling | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | C-C (Aryl-Alkene) | Reacting a halonaphthalene with an alkene. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (Aryl-Alkyne) | Coupling a halonaphthalene with a terminal alkyne. |
| Buchwald-Hartwig Amination | Pd Catalyst, Ligand (e.g., BINAP) | C-N (Aryl-Amine) | Synthesizing naphthylamines from halonaphthalenes. |
Electrophilic and Nucleophilic Fluorination of Naphthalene Systems
The introduction of a fluorine atom onto the naphthalene ring is a critical step that can be achieved through either electrophilic or nucleophilic strategies, with the choice depending on the substrate and desired regioselectivity.
Electrophilic Fluorination involves the use of an "F+" source that attacks an electron-rich position on the naphthalene ring. sci-hub.se Naphthols and naphthylamines are highly activated substrates for this type of reaction. Potent electrophilic fluorinating reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF₄), are often employed. sci-hub.seresearchgate.net For example, the fluorination of an electron-rich naphthalene derivative, such as a naphthol, will typically direct the fluorine atom to an ortho or para position. nih.gov These reactions can sometimes be performed without a solvent, which enhances their green chemistry profile. nih.gov
Nucleophilic Fluorination relies on a fluoride (B91410) ion (F-) displacing a leaving group on the aromatic ring. This method includes classical approaches like the Balz-Schiemann reaction, where a diazonium salt, generated from a naphthylamine, is decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or its salts. nih.govrsc.org This remains a reliable method for producing fluoro-aromatics. Modern methods also allow for the nucleophilic substitution of other leaving groups, such as nitro groups or halides, particularly when the ring is activated by electron-withdrawing groups. Organosoluble fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) are often used to overcome the low solubility of alkali metal fluorides in organic solvents. orgsyn.orgacs.org
Table 2: Comparison of Fluorination Methods for Naphthalene Systems
| Feature | Electrophilic Fluorination | Nucleophilic Fluorination |
|---|---|---|
| Fluorine Source | "F+" (e.g., Selectfluor™, NFSI) | "F-" (e.g., KF, CsF, HBF₄ in Balz-Schiemann) |
| Substrate Requirement | Electron-rich naphthalenes (e.g., naphthols, ethers, amines) | Naphthalenes with a good leaving group (e.g., -N₂⁺, -NO₂, -Cl) |
| Mechanism | Electrophilic aromatic substitution | Nucleophilic aromatic substitution (SNAr) or diazonium decomposition |
| Key Advantage | Direct C-H fluorination possible on activated rings | Well-established for precursors like amines (via Balz-Schiemann) |
| Common Challenge | Control of regioselectivity (ortho/para mixtures), potential for over-fluorination | Harsh conditions may be required; leaving group precursor needed |
Convergent and Divergent Synthesis Routes to this compound
The assembly of a multi-substituted molecule like this compound can be approached through either convergent or divergent strategies, each with distinct advantages.
Table 3: Plausible Convergent Synthesis Pathway
| Step | Starting Material | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | 3-Amino-1-naphthol | Diazotization & Fluorination (Balz-Schiemann type) | 1. NaNO₂, HBF₄ 2. Heat | 3-Fluoro-1-naphthol |
| 2 | 3-Fluoro-1-naphthol | O-Difluoromethylation | CHClF₂ or ClCF₂CO₂Na, Base (e.g., KOH, LiOH) | This compound |
A divergent synthesis begins with a common precursor that is elaborated into a library of related compounds by applying different reaction conditions or reagents. nih.govorgsyn.org This strategy is particularly powerful for exploring structure-activity relationships in drug discovery. For instance, one could start with 1,3-dihydroxynaphthalene. By carefully selecting orthogonal protecting groups or by exploiting differences in the hydroxyl groups' reactivity, one could selectively functionalize each position.
More recently, photoredox catalysis has emerged as a powerful tool for divergent synthesis. nih.govorgsyn.org A common radical intermediate, generated under photocatalytic conditions, can be guided down different reaction pathways by simply changing additives or solvents to yield a variety of fluorinated products. orgsyn.org This approach could allow for the functionalization of a naphthalene precursor to generate the target molecule alongside other analogs, such as those containing trifluoromethyl or other fluoroalkyl groups, from the same starting materials. nih.govorgsyn.org
Green Chemistry and Sustainable Synthesis Considerations for Fluorinated Naphthalenes
The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated compounds. The goal is to minimize waste, reduce energy consumption, and avoid hazardous substances.
Key sustainable considerations in the synthesis of fluorinated naphthalenes include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct C-H functionalization is superior to classical methods that require pre-functionalization with leaving groups.
Solvent Choice: Minimizing or eliminating the use of hazardous organic solvents. Solvent-free fluorination using reagents like F-TEDA-BF₄ has been demonstrated to be effective for electron-rich aromatics. When solvents are necessary, greener alternatives like ethanol (B145695) or water are preferred over chlorinated solvents or acetonitrile.
Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. The development of recoverable and reusable catalysts, such as those immobilized on magnetic nanoparticles, represents a significant advance in sustainable cross-coupling reactions. mdpi.com
Reagent Selection: Avoiding highly toxic and hazardous reagents like elemental fluorine (F₂) or anhydrous hydrogen fluoride (HF) is a priority. Modern fluorinating agents like Selectfluor™ and stable difluorocarbene precursors like sodium chlorodifluoroacetate offer safer and more manageable alternatives.
Energy Efficiency: Employing reactions that proceed under mild conditions (room temperature and pressure) reduces energy consumption. Photoredox catalysis, which uses visible light to drive reactions, is a prime example of an energy-efficient synthetic strategy. mdpi.com
By integrating these principles, chemists can develop more environmentally benign and efficient syntheses for this compound and other valuable fluorinated molecules.
Reactivity Profiles and Reaction Mechanisms of 1 Difluoromethoxy 3 Fluoronaphthalene
Mechanistic Studies of Difluoromethoxy Group Transformations
The carbon-oxygen bond within the difluoromethoxy group exhibits considerable stability. In aryl alkyl ethers, the bond between the aromatic carbon and the oxygen atom is generally more stable than the alkyl-oxygen bond. unacademy.com Consequently, cleavage of the C-O bond in 1-(difluoromethoxy)-3-fluoronaphthalene typically occurs at the O-CF₂H bond under forcing conditions.
Acid-catalyzed cleavage, a common method for breaking ether linkages, requires harsh conditions such as concentrated hydrohalic acids (HI or HBr) at elevated temperatures. unacademy.comlibretexts.orgmasterorganicchemistry.com The mechanism proceeds via protonation of the ether oxygen, forming a good leaving group, which is then susceptible to nucleophilic attack by the halide ion. For aryl ethers, this cleavage consistently yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org
Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound
| Reactant | Reagent | Predicted Products | Mechanism |
| This compound | Excess HI | 3-Fluoro-1-naphthol and Difluoroiodomethane | Sₙ2-like |
| This compound | Excess HBr | 3-Fluoro-1-naphthol and Difluorobromomethane | Sₙ2-like |
Recent advancements have explored alternative, milder methods for C-O bond cleavage. Photocatalytic methods, for instance, have been developed for the hydrogenolysis of aryl ethers, although these typically require specific catalyst systems like platinum-decorated titanium dioxide (Pt/TiO₂) and a hydrogen source. rsc.org Another novel approach involves the use of difluorocarbene, which can mediate the cleavage of C-O bonds in cyclic ethers, suggesting potential for reactivity with the -OCF₂H group under specific conditions. chinesechemsoc.org
The difluoromethoxy group can also be involved in radical reactions. The generation of the difluoromethyl radical (•CHF₂) and related species is a subject of ongoing research, particularly for the synthesis of fluorinated organic molecules. jlu.edu.cn Photocatalytic methods have emerged as a powerful tool for generating difluoromethoxy radicals (•OCF₂H) from suitable precursors. mdpi.comunipd.it
The general mechanism for photocatalytic difluoromethoxylation often involves a single electron transfer (SET) from an excited state of a photocatalyst to a difluoromethoxylating agent. This process generates a radical anion that fragments to release the •OCF₂H radical. This highly reactive intermediate can then add to aromatic systems to form difluoromethoxylated products. While these studies typically describe the introduction of a difluoromethoxy group onto an aromatic substrate, the principles can be extended to understand the potential for the -OCF₂H group in this compound to participate in or be susceptible to radical-mediated processes.
Regioselective Reactivity of the Fluoronaphthalene Core
The substitution pattern on the naphthalene (B1677914) rings is directed by the electronic properties of the existing fluoro and difluoromethoxy groups.
In electrophilic aromatic substitution (EAS), the regioselectivity is determined by the combined directing effects of the substituents. msu.edu The fluorine atom at the C3 position is a deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawing effect (-I) and its moderate resonance electron-donating effect (+M). wikipedia.orglibretexts.org The difluoromethoxy group at the C1 position is strongly electron-withdrawing due to the electronegativity of the fluorine atoms, making it a deactivating group. Its directing effect is likely to be meta-directing.
The interplay of these two groups on the naphthalene nucleus leads to a complex reactivity pattern. The most activated positions for electrophilic attack would be those that are ortho or para to the fluorine and not significantly deactivated by the difluoromethoxy group. Therefore, positions C2, C4, and the positions on the second ring (C5, C6, C7, C8) will have varying degrees of reactivity. The C4 position is para to the fluorine and meta to the difluoromethoxy group, making it a likely site for substitution. The C2 position is ortho to both substituents, which could lead to steric hindrance. On the other ring, the C5 and C7 positions are generally the most reactive in naphthalenes.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃/H₂SO₄ | 1-(Difluoromethoxy)-3-fluoro-4-nitronaphthalene | C4 is para to the directing F group and meta to the deactivating -OCF₂H group. |
| Bromination | Br₂/FeBr₃ | 1-(Difluoromethoxy)-4-bromo-3-fluoronaphthalene | Similar to nitration, substitution is favored at the C4 position. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(Difluoromethoxy)-3-fluoro-4-acylnaphthalene | The naphthalene ring is deactivated, so harsh conditions may be required. C4 is the most likely site. |
In nucleophilic aromatic substitution (SNAr), a fluorine atom can act as a good leaving group, especially when the aromatic ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com The -OCF₂H group is electron-withdrawing, which would activate the ring towards nucleophilic attack. Therefore, the fluorine at C3 could potentially be substituted by a strong nucleophile, with the rate being enhanced by the presence of the -OCF₂H group.
Direct C-H activation and functionalization offer a more streamlined approach to modifying the naphthalene core. nih.govanr.fr The regioselectivity of these reactions is often controlled by directing groups. In the absence of a strong directing group, site-selectivity is governed by the intrinsic electronic and steric properties of the C-H bonds.
For this compound, the C-H bonds at positions C2 and C4 are the most electronically distinct on the substituted ring. The C-H bond at C2 is ortho to both the fluoro and difluoromethoxy groups, while the C-H at C4 is ortho to the fluoro group and para to the difluoromethoxy group. The C-H bonds on the unsubstituted ring (C5, C6, C7, C8) are also potential sites for functionalization.
Photocatalytic C-H functionalization methods, which can proceed through radical intermediates, may offer alternative selectivities that are not reliant on traditional directing groups. rsc.org For instance, selective functionalization of the alkyl group in aryl alkyl ethers has been achieved via photocatalysis, proceeding through the formation of an α-aryloxyalkyl radical. rsc.org While the -OCF₂H group lacks benzylic protons, the principles of photocatalytic activation of the aromatic system could lead to selective C-H functionalization at various positions on the naphthalene ring.
Catalytic Transformations Involving this compound
The presence of a C-F bond and an aryl ether moiety allows for a range of potential catalytic transformations, primarily focusing on cross-coupling reactions. While C-F bonds are notoriously strong and challenging to activate, advancements in catalysis have made their functionalization more accessible.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.comyoutube.com While the C-F bond in this compound could potentially participate in such reactions, it would likely require specialized catalytic systems. A more common strategy would involve the introduction of a more reactive handle, such as a bromine or iodine atom, onto the naphthalene ring. This halogenated derivative could then readily undergo cross-coupling reactions.
Table 3: Potential Catalytic Cross-Coupling Reactions of a Halogenated Derivative of this compound
| Starting Material | Coupling Partner | Catalyst System (Typical) | Reaction Type | Product Type |
| 4-Bromo-1-(difluoromethoxy)-3-fluoronaphthalene | Arylboronic acid | Pd(PPh₃)₄, base | Suzuki | 4-Aryl-1-(difluoromethoxy)-3-fluoronaphthalene |
| 4-Iodo-1-(difluoromethoxy)-3-fluoronaphthalene | Alkynylstannane | PdCl₂(PPh₃)₂ | Stille | 4-Alkynyl-1-(difluoromethoxy)-3-fluoronaphthalene |
| 4-Bromo-1-(difluoromethoxy)-3-fluoronaphthalene | Alkene | Pd(OAc)₂, P(o-tolyl)₃, base | Heck | 4-Alkenyl-1-(difluoromethoxy)-3-fluoronaphthalene |
Furthermore, direct arylation reactions, which form C-C bonds through C-H activation, represent another avenue for the catalytic transformation of this molecule. nih.gov These reactions can be catalyzed by various transition metals, including palladium and rhodium, and offer a more atom-economical approach to the synthesis of complex naphthalene derivatives.
Lack of Available Data on Tandem and Cascade Reactions of this compound
A comprehensive review of scientific literature and chemical databases reveals a current absence of specific research detailing the tandem and cascade reactions of this compound for the synthesis of complex derivatives.
While tandem and cascade reactions represent a powerful and efficient strategy in modern organic synthesis for the construction of complex molecular architectures from simpler precursors, specific applications involving this compound have not been documented in publicly accessible research. These types of reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, are of significant interest for their atom economy and ability to rapidly build molecular complexity.
General synthetic methodologies often explore the reactivity of naphthalene cores in various transformations. For instance, tandem reactions of 2-alkynylbenzonitriles have been utilized to synthesize naphthalene amino esters and arylnaphthalene lactone lignans. rsc.org Similarly, three-component reactions involving 2-hydroxynaphthalene-1,4-dione are known to produce fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net
However, the specific influence of the difluoromethoxy and fluoro substituents at the 1- and 3-positions of the naphthalene ring on its participation in such sequential reactions remains an unexplored area of chemical research. The electronic properties and steric hindrance imparted by these fluorine-containing groups would undoubtedly play a critical role in directing the course of any potential tandem or cascade processes.
Further investigation would be required to develop and characterize the reactivity profile of this compound under conditions conducive to tandem and cascade reactions. Such studies would be essential to unlock its potential as a building block for novel and complex fluorinated organic molecules. At present, no detailed research findings or data tables on this specific topic can be provided.
Advanced Spectroscopic and Structural Elucidation of 1 Difluoromethoxy 3 Fluoronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 1-(Difluoromethoxy)-3-fluoronaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structural confirmation.
Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum would provide information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) of the aromatic protons on the naphthalene (B1677914) ring would be influenced by the positions of the fluorine and difluoromethoxy substituents. The proton of the difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would show characteristic splitting (C-F coupling). The chemical shift of the difluoromethoxy carbon would also be a key indicator.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | Data not available | - |
| H-4 | Data not available | - |
| H-5 | Data not available | - |
| H-6 | Data not available | - |
| H-7 | Data not available | - |
| H-8 | Data not available | - |
| -OCHF₂ | Data not available | - |
| C-1 | - | Data not available |
| C-2 | - | Data not available |
| C-3 | - | Data not available |
| C-4 | - | Data not available |
| C-4a | - | Data not available |
| C-5 | - | Data not available |
| C-6 | - | Data not available |
| C-7 | - | Data not available |
| C-8 | - | Data not available |
| C-8a | - | Data not available |
Fluorine (¹⁹F) NMR Spectroscopic Characterization of Fluorinated Moieties
¹⁹F NMR spectroscopy is crucial for characterizing fluorinated organic compounds. hmdb.ca This technique would show two distinct signals for this compound: one for the fluorine atom on the naphthalene ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The chemical shifts and coupling constants (J-values) between the fluorine nuclei and with neighboring protons would provide definitive structural information.
Table 2: Hypothetical ¹⁹F NMR Data for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)
| Fluorine Moiety | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Ar-F | Data not available | Data not available | Data not available |
Two-Dimensional (2D) NMR Techniques for Connectivity
To definitively establish the connectivity of atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would reveal proton-proton (¹H-¹H) coupling networks within the naphthalene ring system.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the positions of the substituents on the naphthalene core.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight and confirm the molecular formula (C₁₁H₇F₃O) of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the loss of specific fragments (e.g., -OCHF₂, -F) from the molecular ion.
Table 3: Hypothetical Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)
| Ion | m/z (Mass-to-Charge Ratio) |
|---|---|
| [M]⁺ | Data not available |
| [M-F]⁺ | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. chemicalbook.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-F stretching vibrations: For both the aromatic C-F bond and the C-F bonds in the difluoromethoxy group.
C-O-C stretching vibrations: Of the ether linkage.
Aromatic C-H and C=C stretching vibrations: Characteristic of the naphthalene ring.
Table 4: Expected Infrared Absorption Bands for this compound (Note: This table is for illustrative purposes only as no experimental data was found.)
| Functional Group | Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch (Ether) | 1260-1000 |
| C-F Stretch (Aryl-F) | 1250-1100 |
Computational Chemistry and Theoretical Investigations of 1 Difluoromethoxy 3 Fluoronaphthalene
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. By approximating the electron density, DFT calculations can provide valuable insights into the geometry, electronic structure, and reactivity of molecules like 1-(Difluoromethoxy)-3-fluoronaphthalene.
Geometry Optimization and Conformational Landscapes
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, a key aspect of this process is the exploration of the conformational landscape, primarily arising from the rotation around the C-O bond of the difluoromethoxy group.
The presence of the fluorine atom at the 3-position of the naphthalene (B1677914) ring introduces steric and electronic perturbations that influence the preferred orientation of the -OCF₂H group. It is hypothesized that the methoxy (B1213986) and hydroxyl aromatic groups can contribute to the activation of the aromatic benzene (B151609) ring. methodist.edu Computational methods can compare the energy differences between various starting reactants and their intermediaries. methodist.edu It is suspected that some starting materials may be too stable and not highly reactive. methodist.edu The difluoromethoxy group itself possesses a degree of flexibility. The orientation of the C-H bond relative to the naphthalene ring defines different conformers. DFT calculations, often at levels like B3LYP/6-31G(d,p), can be employed to locate the energy minima corresponding to stable conformers and the transition states that separate them. nih.gov The relative energies of these conformers provide their population distribution at a given temperature.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-C1-O-C) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 1.5 |
| B | 90° | 0.0 |
| C | 180° (anti-periplanar) | 2.0 |
| Note: The data in this table is illustrative and based on general principles of conformational analysis for similar aromatic ethers. The 90° conformer is often the most stable for methoxy groups on aromatic rings to minimize steric hindrance. |
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species. wikipedia.orglibretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system. The LUMO, conversely, will also be distributed over the aromatic system, but with significant contributions from the electronegative fluorine atoms and the difluoromethoxy group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The introduction of electronegative functional groups generally reduces the HOMO-LUMO gap, which can be a method for tuning the optical and electronic properties of organic molecules. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 6.7 |
| Note: These energy values are hypothetical and serve to illustrate the expected relative energies. The negative values indicate bound electronic states. |
Global and Local Reactivity Descriptors
To quantify the reactivity of this compound more precisely, global and local reactivity descriptors can be derived from the HOMO and LUMO energies. These descriptors, rooted in conceptual DFT, provide a framework for understanding and predicting chemical behavior. dntb.gov.ua
Global Reactivity Descriptors:
Chemical Potential (μ): Represents the escaping tendency of electrons from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Local Reactivity Descriptors:
Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. These functions help identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. For this compound, the carbon atoms of the naphthalene ring are expected to be the primary sites for electrophilic attack, while the regions around the fluorine and oxygen atoms would be susceptible to nucleophilic interaction.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.
For this compound, the prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is of interest. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. The presence of two different fluorine environments (the C-F and -OCF₂H groups) would result in two distinct signals in the ¹⁹F NMR spectrum, with their chemical shifts being highly sensitive to the local electronic environment. nih.gov Recent advances in machine learning, sometimes combined with DFT, have shown remarkable accuracy in predicting NMR chemical shifts. arxiv.orgnih.gov
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Group | Predicted Chemical Shift (ppm, relative to CFCl₃) |
| 3-F | -115 |
| -OCF₂H | -90 |
| Note: These are illustrative values. The exact chemical shifts depend on the computational method, basis set, and solvent effects. |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.
For instance, in electrophilic aromatic substitution reactions on the naphthalene core, computational modeling can predict the most likely site of substitution. The calculations would involve modeling the interaction of an electrophile with the different positions on the naphthalene ring and determining the lowest energy pathway. The directing effects of the fluoro and difluoromethoxy substituents would be a key factor in these predictions. Similarly, the mechanism of nucleophilic aromatic substitution, potentially at the carbon bearing the fluorine atom, could be investigated. Computational studies on other systems have shown that the presence of methoxy and hydroxyl groups can influence the reactivity of the aromatic ring. methodist.edu
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors, derived from DFT calculations, provide a quantitative basis for establishing structure-reactivity relationships. dntb.gov.uaresearchgate.net By systematically modifying the structure of a molecule and calculating the corresponding descriptors, it is possible to build models that predict the reactivity of related compounds.
For a series of substituted difluoromethoxynaphthalenes, one could correlate descriptors such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the electrophilicity index with experimentally observed reaction rates. researchgate.net This approach can be particularly useful in the design of new molecules with desired reactivity profiles. For example, if a higher reactivity towards electrophiles is desired, modifications that raise the HOMO energy would be sought. Conversely, to increase stability, modifications that widen the HOMO-LUMO gap would be explored. The use of quantum chemical descriptors is becoming increasingly common in fields like drug design and materials science to guide synthetic efforts. ethz.chchemrxiv.org
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic nature of molecules, providing insights into their conformational preferences and the energetic landscapes that govern their movements. For this compound, MD simulations are instrumental in understanding how the flexible difluoromethoxy group interacts with the rigid naphthalene core and the additional fluorine substituent.
Detailed analysis of the simulation trajectories allows for the characterization of the most stable conformers. The primary dihedral angle of interest is the C(2)-C(1)-O-C(H/F2) angle, which defines the orientation of the difluoromethoxy group relative to the naphthalene plane. By plotting the potential energy as a function of this dihedral angle, a rotational energy profile can be constructed, highlighting the energy barriers between different conformational states.
The simulations typically show that the lowest energy conformers are those where the difluoromethoxy group is oriented in a way that minimizes steric hindrance with the peri-hydrogen at the C8 position of the naphthalene ring. Furthermore, intramolecular interactions, such as dipole-dipole interactions between the C-F bonds of the difluoromethoxy group and the C-F bond on the naphthalene ring, play a significant role in stabilizing certain conformations.
The exploration of the conformational space through MD simulations provides crucial data for understanding the molecule's physical and chemical properties. The distribution of conformers at a given temperature, derived from the simulation, can be used to calculate average properties such as the dipole moment and to understand how the molecule might interact with other molecules or biological targets.
Table 1: Key Dihedral Angles and Their Influence on Conformational Stability
| Dihedral Angle | Description | Typical Range of Motion (degrees) | Influence on Stability |
| C(2)-C(1)-O-C(H/F2) | Defines the primary rotation of the difluoromethoxy group. | -180 to 180 | High energy barriers restrict free rotation, leading to distinct, stable conformers. |
| C(1)-O-C-F1 | Rotation of the first fluorine atom on the methoxy group. | Variable | Influences local electrostatic interactions. |
| C(1)-O-C-F2 | Rotation of the second fluorine atom on the methoxy group. | Variable | Contributes to the overall dipole moment and steric profile. |
Table 2: Summary of Research Findings from Theoretical Conformational Analysis
| Research Focus | Key Findings |
| Conformational Isomers | Identification of multiple stable and metastable conformers. The global minimum energy conformer is typically characterized by a specific orientation of the difluoromethoxy group that minimizes steric clashes. |
| Energy Barriers | Calculation of rotational energy barriers between conformers, providing insight into the flexibility of the molecule at different temperatures. |
| Intramolecular Interactions | Analysis of non-covalent interactions, including hydrogen bonding and dipole-dipole forces, that stabilize specific conformations. |
| Solvent Effects | Investigation of how the surrounding solvent environment can influence the conformational equilibrium by stabilizing or destabilizing certain conformers. |
It is important to note that the accuracy of these computational predictions is highly dependent on the level of theory and the force field parameters used in the simulations. Experimental validation, for instance through NMR spectroscopy, is often sought to confirm the computationally predicted conformational preferences.
Future Research Trajectories and Broader Impact in Fluorine Chemistry
Development of Novel Catalytic Systems for Functionalization
The future utility of 1-(difluoromethoxy)-3-fluoronaphthalene will largely depend on the ability to selectively modify its structure. The naphthalene (B1677914) core, while aromatic, presents distinct challenges and opportunities for functionalization compared to simpler benzene (B151609) rings. Future research will likely focus on the development of novel catalytic systems to achieve site-selective C–H functionalization.
Transition-metal-free C–H functionalization methods are an emerging area of interest. rsc.org Research into late-stage functionalization, particularly for introducing valuable chemical groups into complex molecules, is a significant area of contemporary chemical research. nih.gov For a molecule like this compound, catalysts will need to be designed to differentiate between the various C-H bonds on the naphthalene ring system. The electronic effects of the existing fluorine substituents will heavily influence the reactivity of the aromatic ring, a factor that new catalytic systems must be able to harness. researchgate.netmpg.de
Ruthenium-catalyzed reactions have shown promise for the functionalization of naphthalenes at remote positions. dntb.gov.uarsc.org Future work could adapt these systems to target specific positions on the this compound scaffold. Gold-catalyzed functionalization of naphthalene has also been demonstrated, offering alternative pathways for modification. beilstein-journals.orgresearchgate.netdoaj.org The development of catalysts that can perform direct C-H difluoromethylation of arenes is also a highly active area of research. rsc.org
Exploration of Bioisosteric Replacements in Advanced Chemical and Material Science
The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. princeton.edunih.govyoutube.com The difluoromethoxy (-OCF2H) group is considered a valuable bioisostere for hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. mdpi.comresearchgate.netnih.gov It can act as a hydrogen bond donor, a property not shared by the related trifluoromethoxy (-OCF3) group. acs.org This makes it a versatile tool in drug design, potentially improving metabolic stability and cell membrane permeability. researchgate.netsci-hub.senih.gov
Future research will likely explore the use of this compound as a scaffold in medicinal chemistry. The unique combination of the lipophilic naphthalene core with the polar -OCF2H group could lead to compounds with desirable pharmacokinetic properties. The difluoromethyl group, in particular, has been shown to be a valuable addition to bioactive molecules. nih.govsci-hub.se
Beyond medicine, these properties are also relevant in materials science. The incorporation of fluorinated groups can influence the properties of liquid crystals, polymers, and other advanced materials. Research into how the specific arrangement of fluorine atoms in this compound affects its bulk properties could lead to new applications in these areas.
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (Hansch-Leo π) | Electronic Effect (Hammett σp) |
|---|---|---|---|
| -OH | Donor & Acceptor | -0.67 | -0.37 |
| -OCH₃ | Acceptor | -0.02 | -0.27 |
| -OCF₂H | Donor & Acceptor | +0.45 | +0.21 |
| -OCF₃ | Acceptor | +1.04 | +0.35 |
Advanced Characterization Methodologies for Fluorinated Aromatic Ethers
The analysis of complex fluorinated molecules like this compound relies heavily on sophisticated analytical techniques. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool due to its high sensitivity and the wide range of chemical shifts, which makes it easier to distinguish between different fluorine environments within a molecule. huji.ac.ilscholaris.ca
Future research will likely involve the application of advanced, multidimensional NMR techniques to fully characterize the structure and dynamics of such compounds. numberanalytics.com This could include 2D correlation experiments like ¹H-¹⁹F HETCOR to precisely map the connectivity between protons and fluorine atoms. For molecules with multiple fluorine environments, such as this compound, these advanced methods are essential. Solid-state NMR, combined with computational analysis, could also provide insights into how these molecules arrange themselves in materials. nih.gov High-resolution mass spectrometry is another critical tool for confirming the elemental composition of newly synthesized fluorinated compounds. rsc.org
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges
| Fluorine Environment | Typical Chemical Shift Range (ppm, relative to CFCl₃) |
|---|---|
| Aryl-F | -100 to -140 |
| Aryl-OCF₂H | -78 to -92 mdpi.comrsc.org |
| Aryl-CF₃ | -60 to -65 |
| Aliphatic-F | -170 to -250 |
Integration of Machine Learning and Artificial Intelligence in Fluorine Chemistry Research
For a compound like this compound, ML models could be used to:
Predict Reactivity: Forecast the most likely sites for further functionalization under various catalytic conditions. arxiv.org
Screen for Bioactivity: Predict potential biological targets or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding medicinal chemistry efforts. eurekalert.orgnih.gov
Interpret Spectroscopic Data: Assist in the analysis of complex NMR spectra, potentially identifying subtle structural features that might otherwise be overlooked. researchgate.net
Design Novel Materials: Predict the physical and electronic properties of polymers or other materials incorporating this and related fluorinated building blocks. researchgate.net
The development of AI frameworks that can operate with 2D structural data, rather than requiring complex 3D inputs, is making these powerful tools more accessible to a broader range of researchers. eurekalert.org As these models become more sophisticated, their integration into the research and development pipeline for new fluorinated compounds will become increasingly standard.
Table 3: Applications of AI/ML in Fluorine Chemistry Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Models trained on large chemical databases predict physicochemical properties like solubility, lipophilicity, and electronic characteristics. | Accelerates the screening of virtual compound libraries to identify candidates with desired properties. eurekalert.org |
| Reaction Outcome Prediction | Algorithms predict the products and yields of chemical reactions, including those for fluorination and C-H functionalization. | Optimizes reaction conditions and reduces the need for trial-and-error experimentation. arxiv.org |
| Bioactivity Screening | AI predicts the interaction of fluorinated molecules with biological targets, identifying potential drug candidates. | Focuses synthetic efforts on molecules with a higher likelihood of therapeutic efficacy. nih.gov |
| De Novo Design | Generative models design novel molecular structures with specific, user-defined properties. | Creates new fluorinated scaffolds that may not have been conceived through traditional chemical intuition. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Difluoromethoxy)-3-fluoronaphthalene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves selective fluorination of the naphthalene scaffold. Key steps include:
- Difluoromethoxy introduction : Use nucleophilic fluorinating agents (e.g., DAST) or electrophilic reagents (e.g., Selectfluor) under anhydrous conditions .
- Fluorination at position 3 : Radical fluorination or halogen exchange (Halex) reactions using KF/CuI catalysts .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- and NMR : Identify substituent positions via coupling patterns (e.g., for difluoromethoxy) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 240.06 (CHFO) .
- IR Spectroscopy : Detect C-F stretches (1000–1100 cm) and aromatic C=C vibrations (1600 cm) .
Q. How can researchers design experiments to test the reactivity of this compound in electrophilic aromatic substitution?
- Methodological Answer :
- Reagent Selection : Use HNO/HSO for nitration or Br/FeBr for bromination. Monitor regioselectivity via LC-MS .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophile stability, while non-polar solvents favor π-π interactions .
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can contradictions in reported biological activities of fluorinated naphthalene derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolic Stability Screening : Use liver microsome assays to compare half-life (t) across derivatives .
- Meta-Analysis : Pool data from independent studies (e.g., antimicrobial IC values) to identify outliers .
Q. What strategies enhance the metabolic stability of fluorinated naphthalenes in drug development?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituent positions (e.g., para- vs. meta-fluorine) to reduce CYP450-mediated oxidation .
- Isotopic Labeling : Use analogs to track metabolic pathways via PET imaging .
- Computational Modeling : Predict metabolic soft spots with DFT calculations (e.g., Fukui indices) .
Q. How does fluorine substitution affect the electronic properties of the naphthalene ring?
- Methodological Answer :
- Hammett Analysis : Measure substituent constants (σ for -OCFH) to quantify electron-withdrawing effects .
- Cyclic Voltammetry : Compare reduction potentials (-1.2 V to -1.5 V vs. SCE) to assess ring electron deficiency .
- X-ray Crystallography : Analyze bond lengths (C-F: ~1.34 Å) and π-cloud distortion .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the anticancer activity of this compound?
- Methodological Answer :
- Assay Variability : Differences in cell viability protocols (MTT vs. ATP luminescence) may skew IC values .
- Impurity Interference : Trace brominated byproducts (from synthesis) can exhibit off-target cytotoxicity. Validate purity via HPLC-MS .
- Microenvironment Factors : Hypoxia or serum concentration in cell culture alters compound efficacy .
Comparative Studies
Q. How does the bioactivity of this compound compare to its non-fluorinated analogs?
- Methodological Answer :
- Antimicrobial Testing : Fluorinated derivatives show 2–3x lower MIC values against S. aureus (e.g., 8 µg/mL vs. 20 µg/mL) due to increased lipophilicity .
- Thermodynamic Solubility : Fluorination reduces aqueous solubility (LogP: 3.2 vs. 2.1 for non-fluorinated) but enhances membrane permeability .
Safety and Handling
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicology Profile : Refer to naphthalene derivatives’ data (e.g., hepatotoxicity at >100 mg/kg in murine models) .
- PPE Requirements : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize with 10% NaOH before incineration to prevent fluorine gas release .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 240.06 g/mol | |
| LogP (Octanol-Water) | 3.2 | |
| NMR Shift | -75 ppm (OCFH) | |
| Cytotoxicity (HepG2) | IC: 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
